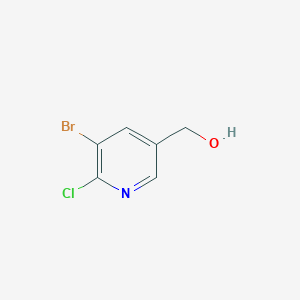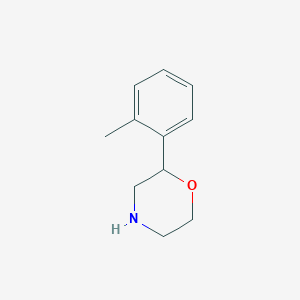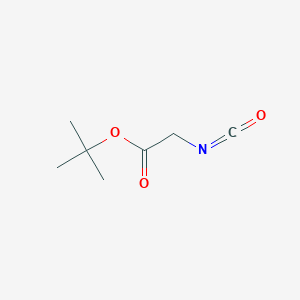
(5-Bromo-6-chloro-3-pyridyl)methanol
Descripción general
Descripción
“(5-Bromo-6-chloro-3-pyridyl)methanol” is a chemical compound with the CAS Number: 904745-59-1 . It has a molecular weight of 222.47 . The IUPAC name for this compound is (5-bromo-6-chloropyridin-3-yl)methanol .
Synthesis Analysis
The synthesis of “(5-Bromo-6-chloro-3-pyridyl)methanol” involves the reaction of 2-chloro-3-bromo-5-hydroxymethylpyridine with thionyl chloride in dichloromethane at 25°C . The reaction is stirred for 5 hours, after which it is quenched with saturated aqueous NaHCO3. The layers are then separated, and the aqueous phase is further extracted with EtOAc .Molecular Structure Analysis
The InChI code for “(5-Bromo-6-chloro-3-pyridyl)methanol” is 1S/C6H5BrClNO/c7-5-1-4(3-10)2-9-6(5)8/h1-2,10H,3H2 . The InChI key is QWDIYYDBPYBDCM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“(5-Bromo-6-chloro-3-pyridyl)methanol” is a yellow solid . and 95% . The storage temperature is 0-5°C .Aplicaciones Científicas De Investigación
Synthesis of Neo-Nicotinoid Insecticides
This compound serves as a key intermediate in the synthesis of neo-nicotinoid insecticides. The selective hydrogenation of its precursor, 6-chloro-3-pyridinecarbonitrile, leads to the production of (6-chloro-3-pyridyl)methylamine, which is integral to creating insecticides that target the nicotinic acetylcholine receptor in pests .
Biomimetic Chemistry
The bromine and chlorine substituents on the pyridyl ring make it a suitable precursor for developing multidentate ligands. These ligands can mimic the coordination environment of metalloenzymes, thereby facilitating the study of bioinorganic chemistry and the development of biomimetic catalysts .
Chiroptical Methods in Structural Analysis
Compounds like (5-Bromo-6-chloro-3-pyridyl)methanol can be used in chiroptical methods, which are essential for determining the absolute configuration of chiral molecules. This is particularly useful in the pharmaceutical industry where the chirality of a drug can significantly affect its efficacy .
Propiedades
IUPAC Name |
(5-bromo-6-chloropyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c7-5-1-4(3-10)2-9-6(5)8/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDIYYDBPYBDCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-6-chloro-3-pyridyl)methanol | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1288462.png)






